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molecular formula C10H10N2O3 B2485301 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one CAS No. 1022964-42-6

8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

Cat. No. B2485301
M. Wt: 206.201
InChI Key: CXOVXZHJOPYFLG-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

At 0° C., 1,2,4,5-tetrahydro-benzo[c]azepin-3-one (1 g, 6.2 mmol) was added to fuming nitric acid (3 mL) and the mixture was slowly warmed up to 25° C. during 1 h. The mixture was stirred at ambient temperature for 1 h and poured onto ice. The mixture was extracted with dichloromethane (3×50 mL), dried with sodium sulfate, filtered and concentrated in vacuo. The crude mixture was then recrystallized from dichloromethane/hexane to give 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one (0.2 g). 1H NMR (300 MHz, CDCl3) δ 8.12 (dd, 1H), 8.03 (d, 1H), 7.37 (d, 1H), 4.47 (d, 2H), 3.2 (m, 2H), 2.8 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][C:3](=[O:12])[NH:2]1.[N+:13]([O-])([OH:15])=[O:14]>>[N+:13]([C:9]1[CH:10]=[CH:11][C:6]2[CH2:5][CH2:4][C:3](=[O:12])[NH:2][CH2:1][C:7]=2[CH:8]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1NC(CCC2=C1C=CC=C2)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was then recrystallized from dichloromethane/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(CNC(CC2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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